3-O-Cyclopropylmethylnaltrexone
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Overview
Description
3-O-Cyclopropylmethylnaltrexone is a synthetic opioid receptor antagonist. It is a derivative of naltrexone, a well-known opioid antagonist used in the treatment of opioid and alcohol dependence. The compound has a molecular formula of C24H29NO4 and a molecular weight of 395.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Cyclopropylmethylnaltrexone typically involves the alkylation of naltrexone with a cyclopropylmethyl halide. The process begins with the preparation of naltrexone from noroxymorphone through a series of chemical reactions, including oxidation and reduction steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
3-O-Cyclopropylmethylnaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkyl or aryl derivatives .
Scientific Research Applications
3-O-Cyclopropylmethylnaltrexone has a wide range of applications in scientific research:
Mechanism of Action
3-O-Cyclopropylmethylnaltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. By binding to these receptors, it blocks the euphoric and analgesic effects of opioids, making it useful in the treatment of opioid dependence . The compound also has some activity at kappa and delta opioid receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: The parent compound, used widely in the treatment of opioid and alcohol dependence.
Naloxone: Another opioid antagonist, primarily used to reverse opioid overdoses.
Methylnaltrexone: A derivative used to treat opioid-induced constipation without affecting analgesia.
Uniqueness
3-O-Cyclopropylmethylnaltrexone is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C24H29NO4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-9-(cyclopropylmethoxy)-3-(cyclopropylmethyl)-4a-hydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C24H29NO4/c26-17-7-8-24(27)19-11-16-5-6-18(28-13-15-3-4-15)21-20(16)23(24,22(17)29-21)9-10-25(19)12-14-1-2-14/h5-6,14-15,19,22,27H,1-4,7-13H2/t19-,22+,23+,24-/m1/s1 |
InChI Key |
CWBIRQZMHBILAR-QLBRKBSLSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OCC7CC7)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OCC7CC7)O5)O |
Origin of Product |
United States |
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